molecular formula C18H15N5O B11144291 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11144291
M. Wt: 317.3 g/mol
InChI Key: MWUZNNAHFZKAMM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a pyrrole ring, a triazolopyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione.

    Reduction: Formation of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of a pyrrole ring, triazolopyridine moiety, and benzamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H15N5O/c24-18(14-7-1-2-8-15(14)22-10-5-6-11-22)19-13-17-21-20-16-9-3-4-12-23(16)17/h1-12H,13H2,(H,19,24)

InChI Key

MWUZNNAHFZKAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=CC=C4

Origin of Product

United States

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